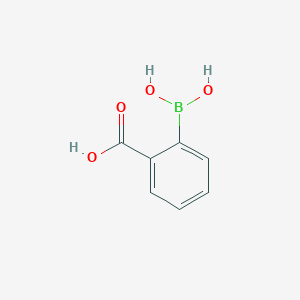

2-Carboxyphenylboronic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-boronobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BO4/c9-7(10)5-3-1-2-4-6(5)8(11)12/h1-4,11-12H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWNPRVWFJOSGMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1C(=O)O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50370068 | |

| Record name | 2-Carboxyphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50370068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149105-19-1 | |

| Record name | 2-Carboxyphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50370068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(dihydroxyboranyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Carboxyphenylboronic Acid: Core Properties and Structure for Researchers and Drug Development Professionals

An authoritative guide on 2-Carboxyphenylboronic acid, detailing its fundamental physicochemical properties, structural characteristics, and key applications in scientific research and pharmaceutical development. This document provides structured data, comprehensive experimental protocols, and detailed visual diagrams to support advanced research and development activities.

Executive Summary

This compound is a bifunctional organic compound featuring both a carboxylic acid and a boronic acid group attached to a benzene (B151609) ring at the ortho position. This unique arrangement confers remarkable properties, making it a valuable reagent in organic synthesis, particularly in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. Furthermore, its ability to interact with diols, such as sialic acids that are overexpressed on cancer cells, has positioned it as a significant molecule in the field of medicinal chemistry for the development of targeted therapeutics and diagnostic agents. This guide provides a comprehensive overview of its basic properties, structure, stability, and reactivity, supported by detailed experimental methodologies and visual representations of its applications.

Chemical Structure and Identification

This compound, also known as 2-Boronobenzoic acid, is a white to off-white crystalline solid. Its structure is characterized by a phenyl ring substituted with a carboxylic acid group and a boronic acid group at adjacent positions.[1]

Table 1: Chemical Identifiers and Basic Properties

| Property | Value | Reference |

| Molecular Formula | C₇H₇BO₄ | [1] |

| Molecular Weight | 165.94 g/mol | |

| CAS Number | 149105-19-1 | [1] |

| Appearance | White to off-white solid/powder | [1] |

| Melting Point | 162 °C | |

| SMILES | O=C(O)c1ccccc1B(O)O | [1] |

| InChI | InChI=1S/C7H7BO4/c9-7(10)5-3-1-2-4-6(5)8(11)12/h1-4,11-12H,(H,9,10) | [1] |

| Synonyms | 2-Boronobenzoic acid, o-Carboxyphenylboronic acid | [1] |

Physicochemical Properties

The dual functionality of this compound dictates its chemical behavior, including its acidity, solubility, and stability.

Acidity (pKa)

Table 2: Acidity of this compound

| Functional Group | Predicted pKa | Notes |

| Carboxylic Acid | < 4 | Expected to be a strong acid due to the electron-withdrawing nature of the adjacent boronic acid group. |

| Boronic Acid | ~ 9 | Typical range for arylboronic acids, but may be influenced by intramolecular interactions. |

Solubility

The presence of both a polar carboxylic acid and a boronic acid group allows for hydrogen bonding, rendering this compound soluble in polar solvents such as water and alcohols.[1] Quantitative solubility data for the ortho-isomer is limited, however, data for the related 3-carboxyphenylboronic acid in water is available and provides an estimation.

Table 3: Solubility of Carboxyphenylboronic Acid Isomers

| Compound | Solvent | Temperature (°C) | Solubility ( g/100 g solvent) |

| 3-Carboxyphenylboronic acid | Water | 20 | 0.13 |

| 3-Carboxyphenylboronic acid | Water | 50 | 0.51 |

Qualitative solubility assessments indicate good solubility in methanol, ethanol, and dimethyl sulfoxide (B87167) (DMSO).

Stability

This compound exhibits notable stability, particularly against oxidation, due to the formation of an intramolecular five-membered ring structure known as a boralactone. This intramolecular coordination diminishes the electron density on the boron atom, thereby increasing its resistance to oxidative degradation.

However, like other arylboronic acids, it is susceptible to protodeboronation, a reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond. This degradation pathway is typically promoted by basic conditions and elevated temperatures.

Experimental Protocols

Synthesis of this compound

A practical synthesis involves the oxidation of 2-tolylboronic acid with potassium permanganate.

Experimental Workflow for Synthesis

Caption: Workflow for the synthesis of this compound.

Detailed Protocol:

-

Dissolve 2-tolylboronic acid (13.6 g, 0.1 mol) in a solution of 50% aqueous NaOH (50 mL) and water (100 mL) at room temperature.

-

Heat the solution to 50 °C.

-

In a separate flask, prepare a solution of KMnO₄ (36.0 g, 0.23 mol) in water (400 mL).

-

Add the KMnO₄ solution to the heated 2-tolylboronic acid solution in six portions over a period of 1 hour.

-

Maintain the reaction mixture at 50 °C for an additional 3 hours.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Adjust the pH of the solution to 8 by the dropwise addition of concentrated HCl.

-

Filter the mixture through a pad of Celite to remove the precipitated MnO₂.

-

Further acidify the filtrate to pH 2 by the dropwise addition of concentrated HCl at 0 °C.

-

The resulting precipitate of this compound is collected by filtration, washed with cold water, and dried.

Determination of pKa by Potentiometric Titration

Experimental Workflow for pKa Determination

Caption: Workflow for pKa determination by potentiometric titration.

Detailed Protocol:

-

Prepare a ~1 mM aqueous solution of this compound.

-

Calibrate a pH meter using standard buffer solutions at pH 4, 7, and 10.

-

Place a known volume (e.g., 20 mL) of the sample solution in a titration vessel.

-

Acidify the sample solution to approximately pH 2 with a standardized 0.1 M HCl solution.

-

Titrate the solution with a standardized 0.1 M NaOH solution, adding the titrant in small increments.

-

Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

-

Continue the titration until the pH reaches approximately 12.

-

Plot the pH versus the volume of NaOH added to generate the titration curve.

-

Calculate the first and second derivatives of the titration curve to accurately determine the equivalence points.

-

The pKa values correspond to the pH at the half-equivalence points.

Applications in Drug Discovery and Development

This compound and its derivatives are of significant interest in medicinal chemistry due to their ability to interact with biological targets.

Targeting Sialic Acid in Cancer Therapy

Many cancer cells overexpress sialic acid on their cell surface glycoproteins. The boronic acid moiety of this compound can form reversible covalent bonds with the diol groups of sialic acid. This interaction can be exploited for targeted drug delivery to cancer cells.

Signaling Pathway for Sialic Acid Targeted Apoptosis

Caption: Simplified signaling pathway for apoptosis induction.

This targeted approach can enhance the therapeutic index of cytotoxic drugs by concentrating them at the tumor site and reducing systemic toxicity.

Role in Synthesis of Preclinical Drug Candidates

This compound serves as a versatile building block in the synthesis of more complex molecules with potential therapeutic applications. Its ability to participate in Suzuki-Miyaura coupling allows for the construction of biaryl structures, which are common motifs in many drug molecules.

Logical Workflow for Drug Candidate Synthesis

Caption: A logical workflow for the synthesis of drug candidates.

While specific examples of marketed drugs directly derived from this compound are not prominent, its utility as a key intermediate in the discovery phase of drug development is well-established in the scientific literature.

Conclusion

This compound is a molecule of significant academic and industrial importance. Its unique structural and chemical properties make it an invaluable tool in organic synthesis and a promising platform for the development of novel therapeutics. This guide has provided a detailed overview of its core properties, along with practical experimental protocols and conceptual workflows to aid researchers in harnessing the full potential of this versatile compound. Further research into its quantitative properties and biological interactions will undoubtedly continue to expand its applications in science and medicine.

References

An In-depth Technical Guide to the Synthesis of 2-Carboxyphenylboronic Acid from 2-Tolylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-carboxyphenylboronic acid from 2-tolylboronic acid. This compound is a valuable building block in organic synthesis, particularly in medicinal chemistry for the development of novel therapeutic agents and in materials science for the creation of new functional materials.[1][2] This document outlines a practical and scalable method for its preparation, detailing the experimental protocol, reaction parameters, and potential side reactions.

Introduction

This compound is a bifunctional molecule containing both a carboxylic acid and a boronic acid group. This unique structure allows for its participation in a variety of chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction, a powerful tool for the formation of carbon-carbon bonds.[2][3] The synthesis of biaryl-2-carboxylic acids, for instance, can be readily achieved using this versatile reagent.[4] While the synthesis of 3- and 4-carboxyphenylboronic acids from their corresponding tolylboronic acid precursors is straightforward, the synthesis of the 2-carboxy isomer has historically been challenging.[3][4] This guide presents a reliable method for the synthesis of this compound via the oxidation of 2-tolylboronic acid.

Reaction Overview: Oxidation of 2-Tolylboronic Acid

The core of this synthetic route involves the oxidation of the methyl group of 2-tolylboronic acid to a carboxylic acid using a strong oxidizing agent, potassium permanganate (B83412) (KMnO₄), under aqueous alkaline conditions.[3][4]

Reaction Scheme:

Caption: Oxidation of 2-Tolylboronic Acid to this compound.

Critical to the success of this reaction is the strict control of the reaction temperature.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of this compound from 2-tolylboronic acid.

| Parameter | Value | Reference |

| Reactants | ||

| 2-Tolylboronic acid | 0.1 mol (13.6 g) | [3][4] |

| Potassium permanganate (KMnO₄) | 0.23 mol (36.0 g) | [3][4] |

| Sodium hydroxide (B78521) (NaOH) | 50 mL of 50% aq. solution | [3][4] |

| Water (for 2-tolylboronic acid) | 100 mL | [3][4] |

| Water (for KMnO₄) | 400 mL | [3][4] |

| Reaction Conditions | ||

| Temperature | 40-50 °C | [3][4] |

| Reaction Time | 4 hours (1 hour for addition, 3 hours additional) | [3][4] |

| Product | ||

| This compound | 76% yield | [3][4] |

Influence of Reaction Temperature

The reaction temperature is a critical parameter that significantly influences the product distribution.

-

Room Temperature: The reaction does not proceed, and the starting material is recovered.[3]

-

40-50 °C: This is the optimal temperature range, leading to the desired this compound in good yield.[3][4]

-

60-70 °C: A mixture of this compound and a side product, diphenic acid, is formed.[3]

-

Reflux: At reflux temperatures, the primary products are diphenic acid and other insoluble byproducts.[3]

Diphenic acid is likely formed through the homocoupling of the this compound product under the oxidative conditions.[3][4]

Detailed Experimental Protocol

This protocol is adapted from the literature for the synthesis of this compound.[3][4]

Materials:

-

2-Tolylboronic acid (13.6 g, 0.1 mol)

-

Potassium permanganate (36.0 g, 0.23 mol)

-

Sodium hydroxide, 50% aqueous solution (50 mL)

-

Deionized water

-

Concentrated hydrochloric acid (HCl)

-

Celite

Equipment:

-

1 L three-necked round-bottom flask

-

Mechanical stirrer

-

Heating mantle with a temperature controller

-

Dropping funnel

-

Thermometer

-

Büchner funnel and filter flask

-

Ice bath

Procedure:

Caption: Experimental workflow for the synthesis of this compound.

-

Preparation of the Reaction Mixture: In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, dissolve 2-tolylboronic acid (13.6 g, 0.1 mol) in a solution of 50% aqueous sodium hydroxide (50 mL) and water (100 mL) at room temperature.

-

Heating: Heat the resulting solution to 50 °C using a heating mantle.

-

Preparation of Oxidant Solution: In a separate beaker, dissolve potassium permanganate (36.0 g, 0.23 mol) in water (400 mL).

-

Addition of Oxidant: Add the potassium permanganate solution to the reaction mixture in six portions over a period of 1 hour, while maintaining the reaction temperature at 50 °C. The solution will turn a green color.

-

Reaction: After the addition is complete, continue to stir the reaction mixture at 50 °C for an additional 3 hours.

-

Work-up: a. Cool the reaction mixture to 0 °C in an ice bath. b. Carefully add concentrated hydrochloric acid to adjust the pH of the solution to 8. c. Filter the mixture through a pad of Celite to remove the precipitated manganese dioxide (MnO₂). d. Cool the filtrate to 0 °C in an ice bath and further acidify it dropwise with concentrated hydrochloric acid to a pH of 2. A white precipitate of this compound will form.

-

Isolation and Purification: a. Collect the precipitated product by vacuum filtration using a Büchner funnel. b. Wash the filter cake with a small amount of cold water. c. Dry the product under vacuum to obtain this compound.

Conclusion

The oxidation of 2-tolylboronic acid with potassium permanganate provides a practical and efficient method for the synthesis of this compound. Careful control of the reaction temperature is paramount to achieving a high yield and minimizing the formation of byproducts. This technical guide provides researchers, scientists, and drug development professionals with the necessary information to successfully synthesize this important building block for a wide range of applications in organic chemistry and beyond.

References

An In-depth Technical Guide on the Solubility of 2-Carboxyphenylboronic Acid in Organic Solvents

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the solubility characteristics of 2-carboxyphenylboronic acid in organic solvents. A comprehensive understanding of solubility is critical for the effective use of this versatile reagent in various applications, including organic synthesis, medicinal chemistry, and materials science. Due to a scarcity of publicly available quantitative solubility data for this compound, this document compiles qualitative information and quantitative data for the closely related parent compound, phenylboronic acid, to serve as a predictive reference. Furthermore, this guide outlines detailed experimental protocols for accurately determining solubility and presents a logical workflow for these procedures.

Introduction

This compound is an organic compound featuring both a carboxylic acid and a boronic acid functional group attached to a benzene (B151609) ring in the ortho position. This bifunctional nature makes it a valuable building block in synthetic chemistry, particularly in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds. Its ability to form reversible covalent bonds with diols also lends it to applications in chemical sensing and drug delivery systems.

The solubility of this compound is a crucial parameter that influences reaction kinetics, purification methods such as crystallization, and formulation strategies. The polarity imparted by both the carboxylic acid and boronic acid moieties suggests a general solubility in polar organic solvents. However, precise quantitative data is essential for reproducible and optimized experimental design. This guide aims to consolidate the available information and provide the necessary protocols for researchers to determine solubility in their specific solvent systems.

Solubility Profile

Qualitative Solubility Observations

Based on its structure and data from analogous compounds, the expected qualitative solubility is as follows:

-

High Solubility: Polar aprotic solvents (e.g., DMSO, DMF) and polar protic solvents (e.g., Methanol, Ethanol).

-

Moderate Solubility: Ethers (e.g., THF, Dioxane), Ketones (e.g., Acetone), and some chlorinated solvents.

-

Low to Insoluble: Nonpolar hydrocarbon solvents (e.g., Hexane, Toluene, Methylcyclohexane).

For the related 3-carboxyphenylboronic acid, it is described as a grayish-white crystalline solid with limited solubility in water and many organic solvents.[1] Strategies to improve its solubility include pH adjustment in aqueous media to form the more soluble carboxylate salt and the use of co-solvent systems.[1]

Quantitative Solubility Data for Phenylboronic Acid (Proxy)

The following table summarizes experimentally determined solubility data for phenylboronic acid in several organic solvents. This data is presented as the mole fraction of the solute at saturation for different temperatures and can be used to estimate the behavior of this compound.

| Solvent | Temperature (°C) | Solubility (Mole Fraction, x₁) |

| Acetone | 20 | 0.176 |

| 30 | 0.231 | |

| 40 | 0.300 | |

| 3-Pentanone | 20 | 0.160 |

| 30 | 0.210 | |

| 40 | 0.272 | |

| Dipropyl Ether | 20 | 0.121 |

| 30 | 0.170 | |

| 40 | 0.232 | |

| Chloroform | 20 | 0.045 |

| 30 | 0.065 | |

| 40 | 0.092 | |

| Methylcyclohexane | 20 | 0.0003 |

| 30 | 0.0006 | |

| 40 | 0.0011 |

Data sourced from a study by Leszczyński, P., et al. (2020), which determined the solubility of phenylboronic acid using a dynamic method.[2][3] Phenylboronic acid generally exhibits high solubility in ethers and ketones, moderate solubility in chloroform, and very low solubility in hydrocarbon solvents.[2][3]

Experimental Protocols for Solubility Determination

To obtain precise and accurate solubility data for this compound, direct experimental measurement is recommended. The two most common and reliable methods are the dynamic (synthetic) method and the thermodynamic shake-flask method.

Dynamic Method

This method involves monitoring the temperature at which a known composition of solute and solvent becomes a single homogeneous liquid phase upon controlled heating. It is particularly useful for generating solubility data across a range of temperatures.

3.1.1. Principle A biphasic mixture of the solute (this compound) and the chosen solvent with a precisely known composition is prepared. This mixture is heated at a slow, constant rate with vigorous stirring. The temperature at which the last solid particles visually or instrumentally disappear is recorded as the equilibrium solubility temperature for that specific concentration.

3.1.2. Materials and Apparatus

-

This compound (high purity)

-

High-purity, anhydrous organic solvents

-

Jacketed glass vessel

-

Magnetic stirrer and stir bars

-

Programmable heating/cooling circulator bath (precision ±0.1°C)

-

Calibrated digital thermometer or temperature probe (precision ±0.1°C)

-

Luminance probe or turbidity sensor (or a laser and photodetector)

-

Analytical balance (precision ±0.1 mg)

3.1.3. Procedure

-

Sample Preparation: Accurately weigh a specific amount of this compound and the selected organic solvent into the jacketed glass vessel to achieve a known mole fraction.[4]

-

Heating and Stirring: Place the vessel in the circulator bath and begin vigorous stirring to ensure the mixture is well-agitated.

-

Temperature Ramp: Heat the mixture at a slow, controlled rate (e.g., 0.2-0.5 °C/min) to avoid overshooting the dissolution point.[4]

-

Turbidity Monitoring: Continuously monitor the turbidity of the mixture. The solubility temperature is the point at which the solution becomes perfectly clear, marking the disappearance of the last solid particles.[4]

-

Data Recording: Record this temperature as the saturation temperature for the prepared concentration.

-

Data Analysis: Repeat the procedure for several different compositions of solute and solvent. Plot the recorded dissolution temperatures against the corresponding mole fractions to construct a solubility curve.

OECD 105 Shake-Flask Method

This method, also known as the thermodynamic or equilibrium solubility method, measures the saturation concentration of a solute in a solvent at a constant temperature. It is considered the "gold standard" for determining thermodynamic solubility.

3.2.1. Principle An excess amount of the solid solute is agitated in a specific solvent at a constant temperature for an extended period to ensure that equilibrium between the solid and dissolved states is reached. After equilibration, the saturated solution is separated from the excess solid, and the concentration of the solute in the solution is determined using a suitable analytical technique.

3.2.2. Materials and Apparatus

-

This compound (high purity)

-

High-purity, anhydrous organic solvents

-

Constant temperature shaker bath or incubator (e.g., 25 °C ± 0.5 °C)

-

Vials or flasks with airtight seals

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Validated analytical instrumentation (e.g., HPLC-UV, UV-Vis Spectrophotometer)

-

Volumetric flasks and pipettes

-

Analytical balance

3.2.3. Procedure

-

Sample Preparation: Add an excess amount of solid this compound to a series of vials (a minimum of three for reproducibility). The amount should be sufficient to ensure a solid phase remains at equilibrium.

-

Solvent Addition: Add a known volume of the chosen organic solvent to each vial.

-

Equilibration: Seal the vials and place them in the constant temperature shaker bath. Agitate the mixtures for a predetermined time (typically 24 to 48 hours) to ensure equilibrium is achieved.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle. For very fine suspensions, centrifugation may be required to separate the solid phase.

-

Sample Extraction: Carefully extract an aliquot of the clear supernatant. To ensure no solid particles are transferred, it is best practice to filter the aliquot through a syringe filter compatible with the solvent.

-

Analysis: Quantify the concentration of this compound in the filtered supernatant using a pre-validated analytical method (e.g., HPLC-UV by comparing to a standard curve).

-

Calculation: Average the concentration values from the replicate vials to report the final solubility at the specified temperature.

Mandatory Visualization

The following diagram illustrates the logical workflow for the dynamic method of solubility determination, providing a clear, step-by-step visual guide for the experimental process.

References

An In-depth Technical Guide to 2-Carboxyphenylboronic Acid (CAS 149105-19-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Carboxyphenylboronic acid, identified by CAS number 149105-19-1, is a versatile bifunctional organic compound featuring both a carboxylic acid and a boronic acid group. This unique structure renders it a valuable building block in synthetic organic chemistry, particularly in the formation of carbon-carbon bonds through palladium-catalyzed cross-coupling reactions. Its primary application lies in its role as a key intermediate in the synthesis of complex organic molecules, including pharmaceuticals. This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and primary applications of this compound, with a focus on its utility in Suzuki-Miyaura cross-coupling reactions. While widely used as a synthetic intermediate, public domain data on its specific quantitative pharmacological activity (e.g., IC50, Ki) and direct modulation of signaling pathways is not available.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid. Its key chemical and physical properties are summarized in the table below. It is important to note that the melting point has been reported with some variability in the literature, which may be attributed to the presence of varying amounts of its anhydride (B1165640) form.

| Property | Value | Reference(s) |

| CAS Number | 149105-19-1 | [1][2] |

| Molecular Formula | C₇H₇BO₄ | [1][2] |

| Molecular Weight | 165.94 g/mol | [1] |

| IUPAC Name | 2-Boronobenzoic acid | [2] |

| Synonyms | 2-Carboxybenzeneboronic acid, o-Carboxyphenylboronic acid | [2] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 159-162 °C | [3] |

| Purity | 97 - 105% (Assay by titration) | [1] |

| Solubility | Soluble in polar solvents like water and alcohols. | [2] |

Synthesis of this compound

Several methods for the synthesis of this compound have been reported. Below are two common experimental protocols.

Oxidation of 2-Tolylboronic Acid

A practical and scalable synthesis involves the oxidation of 2-tolylboronic acid using potassium permanganate.[3]

Experimental Protocol:

-

Dissolve 2-tolylboronic acid (13.6 g, 0.1 mol) in a solution of 50% aqueous NaOH (50 mL) and water (100 mL) at room temperature.

-

Heat the solution to 50 °C.

-

Prepare a solution of KMnO₄ (36.0 g, 0.23 mol) in water (400 mL).

-

Add the KMnO₄ solution to the heated 2-tolylboronic acid solution in six portions over 1 hour.

-

Maintain the reaction mixture at 50 °C for an additional 3 hours.

-

Cool the mixture to 0 °C and adjust the pH to 8 with concentrated HCl.

-

Filter the mixture through a Celite pad to remove the precipitated MnO₂.

-

Further acidify the filtrate to pH 2 with the dropwise addition of concentrated HCl at 0 °C.

-

Collect the resulting white precipitate by filtration, wash with cold water, and dry under vacuum at 50 °C.

From Methyl 2-Bromobenzoate

An alternative route involves a one-pot reaction starting from methyl 2-bromobenzoate.[4]

Experimental Protocol:

-

Under a nitrogen atmosphere, add THF, methyl 2-bromobenzoate, and trimethyl borate (B1201080) (or triisopropyl borate) to a reaction vessel.

-

Cool the mixture to a temperature between -85 to -75 °C.

-

Slowly add n-butyllithium in n-hexane solution dropwise and stir for 2 hours.

-

Allow the reaction to warm to -20 to -15 °C.

-

Quench the reaction by the dropwise addition of 10% aqueous hydrochloric acid, maintaining the temperature below 0-5 °C, until the pH reaches 4-5.

-

Separate the organic layer and concentrate it under reduced pressure.

-

Extract the aqueous layer twice with ethyl acetate.

-

Combine the organic layers, wash with brine, and concentrate to dryness.

-

Purify the crude 2-methoxycarbonylphenylboronic acid by pulping with n-heptane.

-

Hydrolyze the resulting ester in a sodium hydroxide (B78521) methanol (B129727) solution.

-

Pulp the product with acetone (B3395972) to yield this compound sodium salt monohydrate, which can be neutralized to obtain the final product.

Applications in Organic Synthesis: Suzuki-Miyaura Cross-Coupling

The primary utility of this compound is as a reactant in Suzuki-Miyaura cross-coupling reactions to form biaryl-2-carboxylic acids.[3] This reaction is a powerful tool for creating carbon-carbon bonds.

General Experimental Protocol for Suzuki-Miyaura Coupling:

-

In a reaction vessel under a nitrogen atmosphere, combine the aryl bromide (1.0 mmol), this compound (1.4 mmol), and K₂CO₃ (3.0 mmol).

-

Add a palladium catalyst, such as Pd(PPh₃)₄ (0.05 mmol) or a combination of Pd(OAc)₂ (0.03 mmol) and a phosphine (B1218219) ligand like Cy₂P(bi-Ph) (0.06 mmol).

-

Add a solvent system, typically a mixture of an organic solvent and water (e.g., MeCN-H₂O 3:1, 10 mL).

-

Heat the reaction mixture to 90 °C for 12-24 hours.

-

After completion, cool the mixture and filter it.

-

Remove the bulk of the solvent by rotary evaporation.

-

Work up the residue by dissolving it in 10% aqueous NaOH, extracting with an organic solvent like CH₂Cl₂, and then acidifying the aqueous layer to precipitate the biaryl-2-carboxylic acid product.

Pharmacological Information and Biological Activity

This compound is widely utilized as a key building block in the synthesis of medicinally active compounds.[1][5] Boronic acids, in general, are known to form reversible covalent bonds with diols, a property that is exploited in drug design for targeting specific biological pathways, including applications in drug delivery systems and as enzyme inhibitors.[1][6] For instance, it can be used in the development of boron-containing drugs targeting cancer cells.[1][7]

However, it is crucial to note that while this compound is a precursor to pharmacologically active molecules, there is a lack of publicly available data on its own specific, quantitative pharmacological profile. Extensive searches of scientific literature and databases did not yield specific IC50 or Ki values for this compound against any particular biological target. Its biological relevance is primarily established through its incorporation into more complex molecules that are then evaluated for their therapeutic potential. General statements suggest it may act as a blocking agent for specific enzymes, which could be useful in studying enzyme function and designing new inhibitors.[5]

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Aromatic protons would appear as multiplets in the aromatic region. The acidic protons of the carboxylic acid and boronic acid groups would likely appear as broad singlets, with their chemical shifts being concentration and solvent-dependent.[3]

-

¹³C NMR: The spectrum would show distinct signals for the aromatic carbons, the carboxyl carbon, and a characteristically broad signal for the carbon atom attached to the boron, which is a known effect of the quadrupolar boron nucleus.[3][8]

General NMR Data Acquisition Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.

-

Data Processing: Process the raw data, including Fourier transformation, phase correction, baseline correction, and referencing to the residual solvent peak.

X-ray Crystallography

General Protocol for Single-Crystal X-ray Diffraction:

-

Crystal Growth: Grow single crystals of suitable quality by methods such as slow evaporation of a saturated solution.

-

Data Collection: Mount a selected crystal on a diffractometer and collect diffraction data using a monochromatic X-ray source.

-

Structure Solution and Refinement: Process the diffraction data to determine the unit cell and space group. Solve the structure using direct or Patterson methods and refine the atomic positions to obtain the final crystal structure.

Conclusion

This compound (CAS 149105-19-1) is a fundamentally important reagent in modern organic synthesis. Its bifunctional nature allows for its strategic use in constructing complex molecular architectures, most notably through the Suzuki-Miyaura cross-coupling reaction. This guide has provided an overview of its chemical and physical properties, detailed common synthetic procedures, and highlighted its principal application as a synthetic intermediate. While its role in the development of therapeutic agents is significant, it is important for researchers to recognize that its own pharmacological activity is not well-characterized in the public domain. The provided experimental outlines serve as a valuable resource for scientists and professionals engaged in drug discovery and chemical synthesis.

References

- 1. chemimpex.com [chemimpex.com]

- 2. CAS 149105-19-1: this compound | CymitQuimica [cymitquimica.com]

- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 4. CN111171062A - Method for synthesizing 2-carboxyl sodium phenylboronate - Google Patents [patents.google.com]

- 5. arborpharmchem.com [arborpharmchem.com]

- 6. mdpi.com [mdpi.com]

- 7. Phenylboronic acid in targeted cancer therapy and diagnosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. X-ray Crystallography Deciphers the Activity of Broad-Spectrum Boronic Acid β-Lactamase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Enduring Utility of 2-Carboxyphenylboronic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Carboxyphenylboronic acid, a bifunctional molecule featuring both a carboxylic acid and a boronic acid moiety on a phenyl ring, has emerged as a pivotal building block in organic synthesis and a valuable tool in medicinal chemistry and materials science.[1] Its unique structural architecture allows for versatile applications, from the construction of complex molecular scaffolds via Suzuki-Miyaura cross-coupling reactions to the development of sophisticated drug delivery systems and enzyme inhibitors.[2][3] This technical guide provides an in-depth exploration of the discovery, historical synthetic challenges, modern preparative methods, and key applications of this compound, offering a comprehensive resource for researchers in the field.

Historical Perspective: A Challenging Synthesis

The journey of boronic acids began in 1860 with Edward Frankland's first synthesis of ethylboronic acid. While the synthesis of many arylboronic acids progressed steadily, this compound presented a significant and long-standing challenge. For over six decades, attempts to synthesize this ortho-substituted compound were met with failure.[2]

The primary synthetic route to carboxyphenylboronic acids involved the oxidation of the corresponding tolylboronic acids. This method proved successful for the preparation of 3- and 4-carboxyphenylboronic acid. However, the attempted oxidation of 2-tolylboronic acid to yield the desired this compound was consistently unsuccessful, a notable difficulty documented in the chemical literature for a significant period.[2] This persistent challenge underscored the unique reactivity imparted by the ortho-positioning of the carboxyl and boronyl groups, which likely contributed to undesired side reactions and decomposition under various oxidative conditions.

It was not until 2002 that a practical and reliable synthesis was reported by Tao et al., marking a significant milestone in the history of this compound. Their work finally unlocked the synthetic accessibility of this compound, paving the way for its widespread use in research and development.[2]

Synthesis of this compound: Protocols and Comparison

Several synthetic strategies can be employed for the preparation of this compound, with the choice of method often depending on the starting materials, desired scale, and laboratory capabilities.

Experimental Protocols

1. Oxidation of 2-Tolylboronic Acid with Potassium Permanganate (B83412) (Tao et al.) [2]

This method represents the breakthrough for the practical synthesis of this compound.

-

Procedure:

-

Dissolve 2-tolylboronic acid (1.0 eq) in a 1:2 mixture of 50% aqueous NaOH and water.

-

Heat the solution to 50 °C.

-

Add a solution of potassium permanganate (2.3 eq) in water portion-wise over 1 hour, maintaining the temperature at 40-50 °C.

-

After the addition is complete, maintain the reaction at 50 °C for an additional 3 hours.

-

Cool the reaction mixture to 0 °C and adjust the pH to 8 with concentrated HCl.

-

Filter the mixture through Celite to remove the manganese dioxide precipitate.

-

Acidify the filtrate to pH 2 with concentrated HCl at 0 °C to precipitate the product.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum.

-

-

Yield: 76%[2]

2. Synthesis via Grignard Reagent

This classic approach for forming carbon-boron bonds can be adapted for this compound, though it requires protection of the carboxylic acid group.

-

Procedure (Illustrative):

-

Protect the carboxylic acid of 2-bromobenzoic acid as an ester (e.g., methyl ester).

-

Prepare the Grignard reagent by reacting the protected 2-bromobenzoic acid with magnesium turnings in anhydrous diethyl ether or THF.

-

Cool the Grignard solution to -78 °C and add trialkyl borate (B1201080) (e.g., trimethyl borate) dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction with aqueous acid (e.g., HCl) to hydrolyze the boronate ester.

-

Hydrolyze the protecting ester group under acidic or basic conditions to yield this compound.

-

Extract the product into an organic solvent and purify by recrystallization or chromatography.

-

3. Synthesis via Ortho-Lithiation

Directed ortho-lithiation of benzoic acid offers another route, though it can be challenging to control regioselectivity.

-

Procedure (Illustrative):

-

Dissolve benzoic acid in anhydrous THF.

-

Cool the solution to -78 °C and add a strong lithium amide base (e.g., lithium diisopropylamide, LDA) to effect ortho-lithiation.

-

Add a trialkyl borate to the lithiated intermediate at low temperature.

-

Allow the reaction to warm to room temperature.

-

Work up the reaction with an acidic aqueous solution to hydrolyze the boronate ester and afford the product.

-

Data Presentation: Comparison of Synthetic Methods

| Method | Starting Material | Key Reagents | Typical Yield | Advantages | Disadvantages |

| Permanganate Oxidation | 2-Tolylboronic Acid | KMnO₄, NaOH | ~76% | High yield, uses readily available starting materials, operationally simple. | Requires careful temperature control to avoid side reactions. |

| Grignard Reaction | 2-Bromobenzoic Acid | Mg, Trialkyl borate | Moderate to Good | General method for arylboronic acids. | Requires protection and deprotection of the carboxylic acid, sensitive to moisture. |

| Ortho-Lithiation | Benzoic Acid | Strong base (e.g., LDA), Trialkyl borate | Variable | Direct functionalization of benzoic acid. | Can suffer from poor regioselectivity and requires cryogenic temperatures. |

Physicochemical and Analytical Data

A summary of the key physical and analytical properties of this compound is provided below.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₇BO₄ | |

| Molecular Weight | 165.94 g/mol | |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 162 °C | |

| Purity | 97 - 105% (by titration) | |

| Solubility | Soluble in polar solvents like water and alcohols | [1] |

Applications in Drug Discovery and Development

The dual functionality of this compound makes it a valuable tool in several areas of drug discovery and development.

Serine Protease Inhibition

Boronic acids are well-established as potent, reversible inhibitors of serine proteases. They act as transition-state analogs, where the boron atom is attacked by the catalytic serine residue in the enzyme's active site. This forms a stable tetrahedral adduct, effectively blocking the enzyme's catalytic activity. The ortho-carboxy group of this compound can participate in additional interactions within the active site, potentially enhancing binding affinity and selectivity.

References

Stability and Storage of 2-Carboxyphenylboronic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-Carboxyphenylboronic acid. Understanding the chemical stability of this reagent is critical for its effective use in research, particularly in organic synthesis, medicinal chemistry, and drug development, where it serves as a key building block.[1][2][3] This document summarizes key stability data, outlines potential degradation pathways, and provides detailed experimental protocols for stability assessment.

Stability Profile

This compound is generally a stable solid under standard ambient conditions.[4] However, its stability can be influenced by several factors, including temperature, pH, light, and the presence of oxidizing agents.

General and Thermal Stability: As a solid, this compound is chemically stable at room temperature.[4] However, elevated temperatures can accelerate degradation.[5] The melting point has been reported to be between 138-141°C and 162°C, with some sources indicating decomposition at higher temperatures.[2][6] It is advisable to store the solid at refrigerated temperatures for long-term stability.[2][5]

Oxidative Stability: Boronic acids are susceptible to oxidation.[7] The primary pathway for oxidative degradation, particularly in the presence of reactive oxygen species like hydrogen peroxide, is through oxidative deboronation to yield the corresponding phenol (B47542) (salicylic acid) and boric acid.[7] However, this compound exhibits enhanced stability against oxidation compared to simpler arylboronic acids like phenylboronic acid.[7][8] This increased stability is attributed to the presence of the ortho-carboxylic acid group, which can form an intramolecular mixed anhydride, imposing stereoelectronic constraints that protect the carbon-boron bond from oxidation.[7][8]

pH-Dependent Stability and Degradation Pathways: The stability of this compound is significantly influenced by pH, especially in solution.

-

Protodeboronation: Under basic conditions, the primary degradation pathway for arylboronic acids is protodeboronation.[9] This reaction involves the cleavage of the carbon-boron bond, which is replaced by a hydrogen atom, resulting in the formation of benzoic acid and boric acid.[9] The rate of protodeboronation is dependent on the pH, temperature, and the specific base used.[9]

-

Acidic Conditions: While more stable than in basic media, degradation can still occur under acidic conditions, likely through an oxidative pathway.[10]

Photostability: Specific photostability data for this compound is not extensively documented in the literature. However, as with many aromatic compounds, exposure to UV and visible light may lead to degradation. Standard photostability testing according to ICH Q1B guidelines is recommended to evaluate the impact of light.[11][12] This involves exposing the solid material and solutions to a controlled light source and monitoring for the appearance of degradants.[12][13]

Hygroscopicity: The hygroscopic nature of this compound has not been specifically detailed. However, due to the presence of polar carboxylic acid and boronic acid functional groups, it is prudent to protect the solid from moisture to prevent potential hydrolysis and the formation of boroxine (B1236090) anhydrides.[9] It is often supplied as a dihydrate.

Recommended Storage Conditions

To ensure the long-term integrity and purity of this compound, the following storage conditions are recommended based on information from suppliers and safety data sheets.

| Parameter | Recommendation | Rationale | Citations |

| Temperature | Long-term: 2-8°C (Refrigerated) Short-term: Room temperature may be acceptable. | Minimizes thermal degradation and slows potential side reactions. | [2][5][6] |

| Atmosphere | Store in a tightly closed container. For long-term storage, an inert atmosphere (e.g., nitrogen, argon) is recommended. | Protects from moisture and atmospheric oxygen, reducing the risk of hydrolysis and oxidation. | [4][5][14] |

| Light Exposure | Store in the dark or in an opaque container. | Prevents potential photodegradation. | [12][13] |

| Moisture | Store in a dry, well-ventilated place. | Prevents hydrolysis and the formation of boroxine. | [4][9][14] |

| Incompatibilities | Store away from strong oxidizing agents and incompatible materials. | Avoids chemical reactions that could degrade the compound. | [14] |

Experimental Protocols

The following are generalized protocols for assessing the stability of this compound, adapted from methodologies for similar arylboronic acids.[5][9]

Protocol 1: Thermal and Solution Stability Assessment by HPLC

Objective: To determine the degradation rate of this compound in solid-state and in solution at various temperatures.

Materials:

-

This compound

-

HPLC-grade acetonitrile (B52724) and water

-

Phosphoric acid or other suitable buffer components

-

Volumetric flasks, vials

-

HPLC system with a UV detector and a C18 reversed-phase column

-

Temperature-controlled ovens or water baths

Procedure:

-

Sample Preparation:

-

Solid-State: Weigh a known amount of this compound into several vials. Place the vials in ovens set at different temperatures (e.g., 25°C, 40°C, 60°C).

-

Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water mixture) at a known concentration (e.g., 1 mg/mL). Aliquot the solution into vials and store them at different temperatures (e.g., 4°C, 25°C, 40°C).

-

-

Time Points: At specified time intervals (e.g., 0, 1, 3, 7, 14, and 30 days), remove a vial from each temperature condition for analysis. For solid-state samples, dissolve the contents in the initial mobile phase to a known concentration before analysis.

-

HPLC Analysis:

-

Column: C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: A gradient of aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile). An example gradient could be 10% to 90% acetonitrile over 15 minutes.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection Wavelength: 254 nm

-

Injection Volume: 10 µL

-

-

Data Analysis:

-

Identify and integrate the peak for this compound and any significant degradation products (e.g., benzoic acid from protodeboronation, salicylic (B10762653) acid from oxidation).

-

Plot the peak area or concentration of this compound against time for each temperature.

-

Determine the degradation rate and half-life by fitting the data to a suitable kinetic model (e.g., zero-order or first-order decay).

-

Protocol 2: Photostability Assessment (based on ICH Q1B)

Objective: To evaluate the photosensitivity of this compound in the solid state and in solution.

Materials:

-

This compound

-

Suitable solvent (e.g., acetonitrile/water)

-

Chemically inert, transparent containers (e.g., quartz vials)

-

Aluminum foil

-

Photostability chamber equipped with a light source conforming to ICH Q1B guidelines (Option 1 or 2).[12]

Procedure:

-

Sample Preparation:

-

Solid: Place a thin layer of solid this compound in a transparent container.

-

Solution: Prepare a solution of known concentration and place it in a transparent container.

-

Dark Control: Prepare identical samples but wrap them in aluminum foil to exclude light.

-

-

Exposure: Place the samples and dark controls in the photostability chamber. Expose them to a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[12]

-

Analysis: After the exposure period, analyze the light-exposed samples and the dark controls using the HPLC method described in Protocol 1.

-

Evaluation: Compare the chromatograms of the exposed samples to the dark controls. The appearance of new peaks or a decrease in the main peak area in the exposed sample, but not in the control, indicates photodegradation.

Visualizations

The following diagrams illustrate key degradation pathways and a general workflow for stability testing.

Caption: A generalized workflow for assessing the stability of this compound.

Caption: The protodeboronation degradation pathway of this compound.

Caption: The oxidative deboronation pathway of this compound.

Conclusion

This compound is a relatively stable compound in its solid form, particularly when stored under recommended conditions. Its stability is enhanced by the ortho-carboxy group, which provides protection against oxidation. However, in solution, it is susceptible to degradation via protodeboronation (under basic conditions) and oxidation. For applications in synthesis and drug development, it is crucial to store the compound in a cool, dry, and dark environment, preferably under an inert atmosphere for long-term storage. Researchers should be mindful of the potential for degradation in solution and are encouraged to perform stability studies under their specific experimental conditions to ensure the integrity of their results.

References

- 1. CAS 149105-19-1: this compound | CymitQuimica [cymitquimica.com]

- 2. chemimpex.com [chemimpex.com]

- 3. arborpharmchem.com [arborpharmchem.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. benchchem.com [benchchem.com]

- 6. This compound | CAS#:149105-19-1 | Chemsrc [chemsrc.com]

- 7. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. benchchem.com [benchchem.com]

- 10. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Photostability Studies - Eurofins Scientific [eurofins.cz]

- 12. ema.europa.eu [ema.europa.eu]

- 13. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]

- 14. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to 2-Carboxyphenylboronic Acid and its Anhydride

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Carboxyphenylboronic acid (2-CPBA) is a bifunctional organic compound featuring both a carboxylic acid and a boronic acid group positioned ortho to each other on a benzene (B151609) ring. This unique structural arrangement imparts versatile chemical properties, making it a valuable building block in organic synthesis, medicinal chemistry, and materials science. This technical guide provides a comprehensive overview of 2-CPBA and its corresponding anhydride (B1165640), the trimeric boroxine (B1236090). It covers the compound's chemical and physical properties, synthesis, and key applications, with a focus on its role in Suzuki-Miyaura cross-coupling reactions and as a sensing moiety. This document is intended to serve as a detailed resource for researchers and professionals in the field of drug development and chemical research.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid.[1] Its dual functional groups allow for hydrogen bonding, rendering it soluble in polar solvents such as water and alcohols.[2] The commercial product often contains varying amounts of its anhydride, a trimeric boroxine.[3][4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 149105-19-1 | [2] |

| Molecular Formula | C₇H₇BO₄ | [2] |

| Molecular Weight | 165.94 g/mol | [2] |

| Appearance | White to off-white crystalline powder | [5] |

| Melting Point | 162 °C | [5] |

| pKa | pKa1 (carboxylic acid): ~3-4 (estimated), pKa2 (boronic acid): ~8-9 (estimated) | [6][7] |

| Solubility | Soluble in polar solvents like water and alcohols. | [2] |

Note on Solubility: While qualitatively described as soluble in polar solvents, specific quantitative solubility data (e.g., in g/100 mL at a given temperature) for this compound in various solvents is not extensively reported in the available literature.

Anhydride Form: Trimeric Boroxine

In the solid state and in non-aqueous solutions, this compound can exist in equilibrium with its cyclic anhydride, a six-membered ring composed of alternating boron and oxygen atoms known as a boroxine. This trimer is formed through the intermolecular dehydration of three molecules of the boronic acid. The presence of this anhydride is common in commercial samples of 2-CPBA.[3][4]

The equilibrium between the monomeric acid and the trimeric boroxine is reversible and influenced by the presence of water. In aqueous environments, the equilibrium shifts towards the monomeric boronic acid form.

Caption: Equilibrium between this compound and its Trimeric Boroxine Anhydride.

Experimental Protocol: Synthesis of Boronic Anhydrides (General Procedure)

The formation of boroxines from boronic acids is typically achieved through dehydration.[5]

Materials:

-

Arylboronic acid

-

A suitable solvent (e.g., toluene)

-

Dean-Stark apparatus

-

Heating mantle

-

Condenser

Procedure:

-

Dissolve the arylboronic acid in the solvent in a round-bottom flask equipped with a Dean-Stark apparatus and a condenser.

-

Heat the mixture to reflux. Water is removed azeotropically and collected in the Dean-Stark trap.

-

Continue refluxing until no more water is collected.

-

Cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure to yield the boroxine.

Synthesis of this compound

A practical synthesis of this compound involves the oxidation of 2-tolylboronic acid using potassium permanganate (B83412) in an aqueous basic solution.

Experimental Protocol: Synthesis of this compound

Materials:

-

2-Tolylboronic acid

-

Potassium permanganate (KMnO₄)

-

Sodium hydroxide (B78521) (NaOH)

-

Concentrated hydrochloric acid (HCl)

-

Deionized water

-

Celite

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature control

-

Ice bath

-

Buchner funnel and filter paper

Procedure:

-

Dissolve 2-tolylboronic acid in an aqueous solution of sodium hydroxide in a round-bottom flask.

-

Heat the solution to 50 °C with stirring.

-

Prepare a solution of potassium permanganate in water.

-

Add the potassium permanganate solution portion-wise to the heated 2-tolylboronic acid solution over a period of one hour, maintaining the temperature at 50 °C. The solution will turn green.

-

After the addition is complete, continue to stir the reaction mixture at 50 °C for an additional three hours.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Carefully adjust the pH of the solution to 8 with concentrated hydrochloric acid.

-

Filter the mixture through a pad of Celite to remove the manganese dioxide (MnO₂) precipitate.

-

Further acidify the filtrate to pH 2 with concentrated hydrochloric acid at 0 °C to precipitate the this compound.

-

Collect the product by vacuum filtration, wash with cold water, and dry under vacuum.

Caption: Workflow for the Synthesis of this compound.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential techniques for the structural elucidation and purity assessment of this compound. The following table provides expected chemical shifts for 2-CPBA in DMSO-d₆, based on data for the analogous 3-carboxyphenylboronic acid.[8]

Table 2: Predicted ¹H and ¹³C NMR Spectral Data for this compound in DMSO-d₆

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | ~13.0 (broad s) | Singlet | -COOH |

| ~8.2 (broad s) | Singlet | -B(OH)₂ | |

| ~7.5-8.3 (m) | Multiplet | Aromatic protons | |

| ¹³C | ~168 | Singlet | C=O |

| ~128-138 | Multiplets | Aromatic carbons | |

| ~135 (broad) | Singlet | C-B |

Note: The chemical shift of the carbon attached to the boron atom is often broad and may be difficult to observe directly.[8]

Experimental Protocol: NMR Data Acquisition

Instrumentation:

-

High-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

-

Accurately weigh 5-10 mg of the boronic acid derivative for ¹H NMR or 20-50 mg for ¹³C NMR into a clean, dry NMR tube.

-

Add approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

-

Gently agitate the tube to ensure complete dissolution.

Data Acquisition:

-

Lock the spectrometer's field frequency onto the deuterium (B1214612) signal of DMSO-d₆.

-

Optimize the magnetic field homogeneity by shimming.

-

Acquire the spectra using standard pulse programs.

-

Reference the spectra to the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).[9]

Crystal Structure

Applications in Drug Development and Research

Suzuki-Miyaura Cross-Coupling Reactions

This compound is a key reagent in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds.[2] This reaction is a cornerstone of modern organic synthesis, particularly for the construction of biaryl and substituted aromatic compounds, which are common motifs in pharmaceuticals.

The catalytic cycle of the Suzuki-Miyaura reaction involves three main steps: oxidative addition of an organic halide to the Pd(0) catalyst, transmetalation of the organic group from the boronic acid to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.

Caption: Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with an Aryl Halide

Materials:

-

This compound

-

Aryl halide (e.g., 4-bromoanisole)

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., K₂CO₃)

-

Solvent system (e.g., toluene/ethanol/water)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

To a round-bottom flask, add the aryl halide (1.0 equivalent), this compound (1.1-1.5 equivalents), the palladium catalyst (e.g., 2-5 mol%), and the base (e.g., 2-3 equivalents).

-

Purge the flask with an inert gas.

-

Add the degassed solvent system.

-

Heat the reaction mixture to reflux with vigorous stirring for the required time, monitoring the reaction progress by TLC or GC.

-

After completion, cool the reaction to room temperature.

-

Perform an aqueous work-up: dilute with an organic solvent, wash with water and brine, and dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.

-

Filter and concentrate the organic layer under reduced pressure.

-

Purify the crude product by flash column chromatography or recrystallization.

Chemical Sensors

The boronic acid moiety of 2-CPBA can reversibly bind with 1,2- and 1,3-diols, a property that is widely exploited in the development of chemical sensors, particularly for saccharides like glucose.[11] This interaction forms a cyclic boronate ester. When coupled with a signaling mechanism, such as a change in fluorescence or an electrochemical response, this binding event can be used for the quantitative detection of the target diol.

The mechanism of glucose sensing by phenylboronic acid involves the reversible formation of a boronate ester with the diol functionalities of the glucose molecule. This binding event can be transduced into a measurable signal.

References

- 1. researchgate.net [researchgate.net]

- 2. m.youtube.com [m.youtube.com]

- 3. A Facile Synthetic Method for Anhydride from Carboxylic Acid with the Promotion of Triphenylphosphine Oxide and Oxaloyl Chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. benchchem.com [benchchem.com]

- 9. scienceopen.com [scienceopen.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. rsc.org [rsc.org]

Understanding the Reactivity of Ortho-Substituted Phenylboronic Acids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles governing the reactivity of ortho-substituted phenylboronic acids, a class of compounds whose unique behavior presents both challenges and opportunities in synthetic chemistry. A comprehensive understanding of their reactivity is crucial for their effective application in areas such as drug discovery and materials science. This guide provides a comparative analysis of their reactivity, detailed experimental protocols, and a mechanistic overview of their role in one of the most powerful C-C bond-forming reactions: the Suzuki-Miyaura cross-coupling.

The "Ortho Effect": A Double-Edged Sword

The defining characteristic of ortho-substituted phenylboronic acids is the "ortho effect," a combination of steric and electronic factors stemming from the close proximity of the substituent to the boronic acid group. This effect can significantly modulate the reactivity of the molecule compared to its meta- and para-substituted counterparts.

Steric hindrance is a primary contributor to the ortho effect. The bulk of the ortho-substituent can impede the approach of the palladium catalyst to the boron atom, a critical step in the transmetalation phase of the Suzuki-Miyaura catalytic cycle. This often leads to slower reaction rates and lower yields.[1][2]

However, the ortho effect is not solely a story of steric impediment. Certain ortho-substituents can engage in intramolecular interactions that influence reactivity. For instance, substituents capable of forming intramolecular hydrogen bonds with the boronic acid's hydroxyl groups can alter the acidity and electronic properties of the boron center.[3] In some cases, ortho-substituents with coordinating heteroatoms, such as methoxy (B1213986) groups, can lead to a chelation effect with the metal catalyst in the transition state, which can influence the selectivity of the reaction.[4][5][6]

Comparative Reactivity in Suzuki-Miyaura Coupling

The reactivity of phenylboronic acid isomers in Suzuki-Miyaura coupling reactions generally follows the trend: para > meta >> ortho.[2] This is particularly evident when the ortho-substituent is sterically demanding. The following tables summarize quantitative data from comparative studies, highlighting the impact of substituent position on reaction yield.

Table 1: Comparison of Nitrophenylboronic Acid Isomer Reactivity in Suzuki-Miyaura Coupling [2]

| Isomer | Aryl Halide | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| p-Nitrophenylboronic acid | 4-Bromoanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 2 | 95 |

| m-Nitrophenylboronic acid | 4-Bromoanisole | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 4 | 88 |

| o-Nitrophenylboronic acid | 4-Bromoanisole | Pd(OAc)₂ / RuPhos | K₃PO₄ | Dioxane/H₂O | 110 | 12 | 35 |

Table 2: Suzuki-Miyaura Coupling of 3,4,5-tribromo-2,6-dimethylpyridine (B2990383) with Ortho-Substituted Phenylboronic Acids [7]

| Ortho-Substituent | Catalyst | Ligand | Base | Temp. (°C) | Time (h) | Product Distribution (%) |

| Methoxy | Pd(OAc)₂ | SPhos | K₃PO₄ | 70 | 60 | 30 (mono), 24 (di-syn), 18 (di-anti), 16 (tri) |

| Methoxy | Pd(OAc)₂ | SPhos | K₃PO₄ | 90 | 60 | 23 (mono), 27 (di-syn), 18 (di-anti), 15 (tri) |

| Methoxy | Pd(OAc)₂ | SPhos | K₃PO₄ | 110 | 60 | 27 (mono), 31 (di-syn), 21 (di-anti), 16 (tri) |

Note: The data in Table 2 illustrates the complexity of reactions with polysubstituted aryl halides, where multiple products can be formed.

Experimental Protocols

Overcoming the challenges associated with the ortho effect often requires careful optimization of reaction conditions. The use of bulky, electron-rich phosphine (B1218219) ligands, such as SPhos and RuPhos, is a common strategy to facilitate the coupling of sterically hindered substrates.[1]

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Hindered Aryl Bromide with a Hindered Boronic Acid [1]

-

Materials:

-

Palladium(II) acetate (B1210297) (Pd(OAc)₂)

-

Bulky phosphine ligand (e.g., SPhos)

-

Potassium phosphate (B84403) (K₃PO₄), finely ground

-

Hindered aryl bromide

-

Hindered boronic acid

-

Anhydrous solvent (e.g., toluene, dioxane)

-

-

Procedure:

-

To an oven-dried reaction vessel, add the hindered aryl bromide (1.0 mmol), hindered boronic acid (1.2 mmol), and finely ground K₃PO₄ (2.0 mmol).

-

In a separate vial, prepare the catalyst precursor by dissolving Pd(OAc)₂ (0.02 mmol) and the bulky phosphine ligand (0.04 mmol) in the anhydrous solvent (2 mL).

-

Add the catalyst solution to the reaction vessel under an inert atmosphere (e.g., argon or nitrogen).

-

Add additional anhydrous solvent (8 mL) to the reaction vessel.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).

-

Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent, and wash with water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

-

Mechanistic Considerations and Visualizations

The Suzuki-Miyaura catalytic cycle consists of three main steps: oxidative addition, transmetalation, and reductive elimination.[8][9] The ortho-substituent primarily impacts the transmetalation step.

Caption: The Suzuki-Miyaura catalytic cycle and the influence of ortho-substituents.

The logical workflow for addressing challenges in couplings with ortho-substituted phenylboronic acids involves a systematic optimization of reaction parameters.

Caption: A systematic approach to optimizing Suzuki-Miyaura reactions.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Some mechanistic aspects regarding the Suzuki-Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]

- 7. researchgate.net [researchgate.net]

- 8. Yoneda Labs [yonedalabs.com]

- 9. chem.libretexts.org [chem.libretexts.org]

A Theoretical Exploration of 2-Carboxyphenylboronic Acid Conformation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Carboxyphenylboronic acid (2-CPBA) is a molecule of significant interest in medicinal chemistry and materials science, largely owing to its unique structural features and potential for diverse molecular interactions. A thorough understanding of its conformational preferences, driven by a strong intramolecular hydrogen bond and the propensity for dimerization, is crucial for the rational design of novel therapeutics and functional materials. This technical guide provides a comprehensive overview of the theoretical studies on the conformation of 2-CPBA, detailing the computational methodologies employed, presenting key quantitative data, and visualizing the fundamental molecular structures and interactions.

Introduction

Arylboronic acids are a class of compounds characterized by a boronic acid group [-B(OH)₂] attached to an aromatic ring. Their ability to form reversible covalent bonds with diols has led to their extensive use as sensors for saccharides and in the development of targeted drug delivery systems. This compound, with a carboxylic acid group at the ortho position to the boronic acid moiety, presents a particularly interesting case for conformational analysis. The proximity of these two functional groups facilitates the formation of a strong intramolecular hydrogen bond, which significantly influences the molecule's geometry and electronic properties. Furthermore, like many carboxylic and boronic acids, 2-CPBA can form stable dimers through intermolecular hydrogen bonding.

Theoretical studies, primarily employing Density Functional Theory (DFT), have proven to be invaluable in elucidating the conformational landscape of 2-CPBA. These computational approaches allow for the precise determination of molecular geometries, relative energies of different conformers, and the nature of non-covalent interactions, providing insights that are often complementary to experimental techniques such as X-ray crystallography and NMR spectroscopy.

Theoretical Methodologies

The conformational analysis of 2-CPBA is typically performed using quantum chemical calculations. The following outlines a standard and robust computational protocol for such studies.

Computational Protocol

A reliable method for investigating the conformational space of 2-CPBA involves the following steps:

-

Initial Structure Generation: Plausible starting geometries for the 2-CPBA monomer and its potential dimers are generated. For the monomer, this includes considering different orientations of the hydroxyl groups of the boronic acid and carboxylic acid moieties.

-

Geometry Optimization: The initial structures are optimized to find the local minima on the potential energy surface. This is most commonly achieved using Density Functional Theory (DFT). A widely used and effective functional for this purpose is the B3LYP hybrid functional.[1][2]

-

Basis Set Selection: The choice of basis set is critical for obtaining accurate results. Pople-style basis sets, such as 6-311G(d,p) or 6-311++G(d,p), are frequently employed and provide a good balance between computational cost and accuracy for molecules of this type.[1][2] The inclusion of polarization (d,p) and diffuse (++) functions is important for accurately describing the hydrogen bonds.

-

Frequency Calculations: To confirm that the optimized structures correspond to true energy minima, vibrational frequency calculations are performed. The absence of imaginary frequencies indicates a stable conformation. These calculations also provide thermodynamic data, such as zero-point vibrational energy (ZPVE), which is used to correct the electronic energies.

-

Energy Calculations: Single-point energy calculations can be performed on the optimized geometries using higher levels of theory or larger basis sets to obtain more accurate relative energies between different conformers and to calculate interaction energies. For instance, Møller-Plesset perturbation theory (MP2) with Dunning's correlation-consistent basis sets (e.g., aug-cc-pVTZ) can provide benchmark-quality energies.[3][4]

-

Solvent Effects: To model the behavior of 2-CPBA in solution, implicit solvent models, such as the Polarizable Continuum Model (PCM), can be incorporated into the DFT calculations.

-

Interaction Energy Calculation: For dimers, the interaction energy (ΔE_int) is a key parameter. It is typically calculated using the supermolecular approach, where the energies of the optimized monomers are subtracted from the energy of the optimized dimer. It is crucial to correct for the basis set superposition error (BSSE) using the counterpoise correction method of Boys and Bernardi to obtain reliable interaction energies.[2]

Conformational Analysis of the 2-CPBA Monomer

The conformation of the 2-CPBA monomer is dominated by the formation of a strong intramolecular hydrogen bond between the carboxylic acid group and the boronic acid group. This interaction significantly restricts the rotational freedom of the two functional groups.

The Intramolecular Hydrogen Bond